5-(4-Butoxyphenyl)-9-chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Butoxyphenyl)-9-chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-9-chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-9-chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can undergo reduction reactions to modify the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
5-(4-Butoxyphenyl)-9-chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-9-chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Butoxyphenyl)-9-chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: shares similarities with other benzoxazine derivatives and pyrazole-containing compounds.
Benzofuran derivatives: Known for their antimicrobial and anticancer activities.
Furan derivatives: Exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H23ClN2O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-9-chloro-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H23ClN2O3/c1-2-3-12-28-18-9-6-16(7-10-18)24-27-21(15-20(26-27)23-5-4-13-29-23)19-14-17(25)8-11-22(19)30-24/h4-11,13-14,21,24H,2-3,12,15H2,1H3 |
InChI Key |
SKFGCOYVSPGRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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